molecular formula C11H11N3O2 B15068780 Ethyl 1-amino-2,6-naphthyridine-4-carboxylate

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate

Cat. No.: B15068780
M. Wt: 217.22 g/mol
InChI Key: KARDXFSEXPXCMM-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-2,6-naphthyridine-4-carboxylate typically involves the reaction of 2,6-diaminopyridine with ethyl cyanoacetate under basic conditions. The reaction proceeds through a cyclization process, forming the naphthyridine ring system . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,6-naphthyridine-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 1-amino-2,6-naphthyridine-4-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-6-14-10(12)7-3-4-13-5-8(7)9/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

KARDXFSEXPXCMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=C1C=NC=C2)N

Origin of Product

United States

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